molecular formula C9H7ClN2O2 B2381134 Ethyl 6-chloro-5-cyanopicolinate CAS No. 1780335-83-2

Ethyl 6-chloro-5-cyanopicolinate

Cat. No.: B2381134
CAS No.: 1780335-83-2
M. Wt: 210.62
InChI Key: KNDJEEFHGLNAHI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-cyanopicolinate is a chemical compound that belongs to the pyridine family. It is a white crystalline powder commonly used in medical, environmental, and industrial research. The compound’s molecular formula is C9H7ClN2O2, and it has a molecular weight of 210.62 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-cyanopicolinate typically involves the reaction of 6-chloro-5-cyanopicolinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-5-cyanopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce amines.
  • Oxidation reactions result in carboxylic acids .

Scientific Research Applications

Ethyl 6-chloro-5-cyanopicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-cyanopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    5-cyanopicolinic acid: Shares the cyanopicolinate core but lacks the ethyl ester group.

    6-chloro-5-cyanopicolinic acid: Similar structure but without the ethyl ester group.

    Ethyl 5-cyanopicolinate: Similar but with the chlorine atom at a different position.

Uniqueness: Ethyl 6-chloro-5-cyanopicolinate is unique due to the presence of both the ethyl ester and the chlorine atom, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 6-chloro-5-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-4-3-6(5-11)8(10)12-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDJEEFHGLNAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780335-83-2
Record name ethyl 6-chloro-5-cyanopyridine-2-carboxylate
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